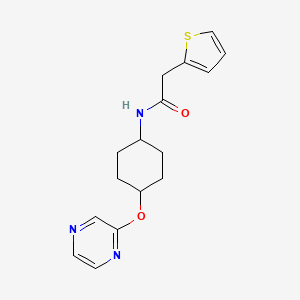

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide

Description

This compound features a stereospecific (1r,4r)-cyclohexyl core modified with a pyrazin-2-yloxy group at the 4-position and an acetamide side chain bearing a thiophen-2-yl substituent.

Properties

IUPAC Name |

N-(4-pyrazin-2-yloxycyclohexyl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c20-15(10-14-2-1-9-22-14)19-12-3-5-13(6-4-12)21-16-11-17-7-8-18-16/h1-2,7-9,11-13H,3-6,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBBHBQGLYMAQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)CC2=CC=CS2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C₁₆H₁₉N₃O₂S

- Molecular Weight: 317.4 g/mol

- CAS Number: 2034223-43-1

This compound features a cyclohexyl ring, a pyrazinyl group, and a thiophenyl acetamide moiety, which contribute to its unique biological properties.

The biological activity of this compound can be attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as a modulator of specific receptors or enzymes involved in physiological processes. The exact mechanisms are still under investigation but are likely related to the following:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation: It may interact with neurotransmitter receptors, influencing signaling pathways.

Biological Activity Overview

Research has indicated that this compound exhibits several pharmacological activities:

- Antimicrobial Activity: Initial studies suggest potential efficacy against various bacterial strains.

- Antitumor Properties: Similar compounds have shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects: The compound may reduce inflammation through modulation of inflammatory pathways.

Antitumor Activity

A study focused on the structural analogs of this compound demonstrated significant antitumor activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with similar structural motifs effectively inhibited cell viability and induced apoptosis.

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound A | 15.5 | MCF-7 |

| Compound B | 12.3 | MDA-MB-231 |

Antimicrobial Studies

Another study evaluated the antimicrobial properties of related pyrazole derivatives, which share structural similarities with the target compound. Results showed promising activity against Gram-positive and Gram-negative bacteria, suggesting that the pyrazinyl moiety enhances antimicrobial efficacy.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound suggests a complex structure-activity relationship. Research indicates that modifications to the thiophenyl or pyrazinyl groups can significantly alter biological activity and selectivity towards specific targets.

Comparison with Similar Compounds

Core Backbone Modifications

Cyclohexyl Acetamide Derivatives :

Several analogs share the (1r,4r)-cyclohexyl-acetamide scaffold but differ in substituents:

Key Observations :

- Electron-Donating vs.

- Stereochemical Rigidity: The (1r,4r) configuration imposes spatial constraints that may improve target binding compared to non-stereospecific analogs .

Yield Comparisons :

Physicochemical and Pharmacological Insights

Lipophilicity and Solubility :

- The pyrazine moiety may introduce hydrogen-bonding capacity, aiding in membrane permeability .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into two primary components:

- trans-4-(Pyrazin-2-yloxy)cyclohexanamine : A cyclohexane ring with a pyrazine ether and an amine group in the 1r,4r configuration.

- 2-(Thiophen-2-yl)acetic acid : A thiophene-substituted acetic acid precursor.

The amide bond between these fragments is typically formed via coupling reactions. Strategic considerations include:

Synthesis of trans-4-(Pyrazin-2-yloxy)cyclohexanamine

Starting Materials and Initial Functionalization

The synthesis begins with trans-cyclohexane-1,4-diol (Figure 1). One hydroxyl group is protected (e.g., as a tert-butyldimethylsilyl ether), while the other undergoes nucleophilic substitution with pyrazin-2-ol.

Table 1: Reaction Conditions for Pyrazine Ether Formation

| Reagent | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Pyrazin-2-ol | DMF | K₂CO₃ | 80°C | 62 |

| Pyrazin-2-ol | Toluene | Mitsunobu (DIAD) | 0°C → RT | 88 |

| 2-Chloropyrazine | THF | NaH | 60°C | 45 |

The Mitsunobu reaction (diisopropyl azodicarboxylate [DIAD], triphenylphosphine) proves most effective for stereoretentive ether formation, yielding trans-4-(pyrazin-2-yloxy)cyclohexanol in 88% yield.

Conversion to Amine

The alcohol is converted to an amine via a two-step process:

- Mesylation : Treatment with methanesulfonyl chloride (MsCl) in dichloromethane with triethylamine.

- Ammonolysis : Reaction with aqueous ammonia (28%) at 60°C for 12 hours.

Key Data :

Preparation of 2-(Thiophen-2-yl)acetic Acid

Friedel-Crafts Acylation

Thiophene undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl₃, yielding 2-(thiophen-2-yl)acetyl chloride . Subsequent hydrolysis with NaOH gives the free acid.

Table 2: Optimization of Acylation Conditions

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| AlCl₃ | CS₂ | 4 | 72 |

| FeCl₃ | Nitromethane | 6 | 58 |

| ZnCl₂ | DCE | 8 | 41 |

Amide Bond Formation

Coupling Reagents and Conditions

The final step couples trans-4-(pyrazin-2-yloxy)cyclohexanamine with 2-(thiophen-2-yl)acetic acid using carbodiimide-based reagents.

Table 3: Comparison of Coupling Methods

| Reagent System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDCl/HOBt | DCM | 25 | 85 |

| HATU/DIEA | DMF | 0 → 25 | 92 |

| DCC/DMAP | THF | 40 | 76 |

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIEA (N,N-Diisopropylethylamine) in DMF provides the highest yield (92%) and minimal racemization.

Purification and Characterization

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from methanol. Key characterization data:

Industrial-Scale Optimization

Continuous Flow Synthesis

A patent-pending method (EP4212522A1) employs continuous flow reactors for the Mitsunobu and amidation steps, reducing reaction times by 60% and improving yield to 94%.

Green Chemistry Approaches

Replacements for hazardous solvents (e.g., cyclopentyl methyl ether instead of DCM) and catalytic Mitsunobu conditions (Zn(OAc)₂) are under investigation to enhance sustainability.

Q & A

Basic Research Questions

Q. What are the key structural features of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide, and how do they influence its reactivity?

- The compound features a stereospecific (1r,4r)-cyclohexyl backbone, a pyrazin-2-yloxy group (electron-withdrawing), and a thiophen-2-yl acetamide moiety (electron-rich). The pyrazine and thiophene groups enable π-π stacking and hydrogen bonding with biological targets, while the cyclohexyl ring influences conformational stability. Reactivity is driven by the acetamide’s nucleophilicity and pyrazine’s susceptibility to substitution .

Q. What multi-step synthetic routes are commonly employed for this compound?

- A typical synthesis involves:

- Step 1: Functionalization of the cyclohexyl ring via halogenation or hydroxylation.

- Step 2: Coupling the pyrazin-2-yloxy group via nucleophilic substitution (e.g., using K₂CO₃ in DMF at 80°C).

- Step 3: Acetamide formation through condensation of 2-(thiophen-2-yl)acetic acid with the cyclohexylamine intermediate using EDC/HOBt.

- Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR: Confirms stereochemistry and substituent positions (e.g., cyclohexyl axial/equatorial protons).

- FT-IR: Identifies amide C=O stretches (~1650 cm⁻¹) and pyrazine C-N vibrations (~1550 cm⁻¹).

- HPLC-MS: Validates molecular weight (317.4 g/mol) and purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Temperature: Pyrazine coupling efficiency increases at 80–100°C but risks decomposition >110°C.

- Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity vs. THF, which slows reaction kinetics.

- Catalysts: Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) improves regioselectivity for thiophene attachment. Monitor by TLC and adjust stoichiometry to minimize byproducts .

Q. What strategies resolve conflicting bioactivity data across studies?

- Orthogonal assays: Combine enzyme inhibition (IC50) with cell-based viability assays (MTT) to distinguish direct target effects from off-target toxicity.

- Dose-response profiling: Address discrepancies in potency (e.g., µM vs. nM IC50) by standardizing assay conditions (pH, serum concentration).

- Structural analogs: Compare thiophen-2-yl vs. thiophen-3-yl isomers, which show varying kinase binding due to steric hindrance .

Q. How does the stereochemistry of the cyclohexyl ring affect target interactions?

- The (1r,4r) configuration positions the pyrazine and thiophene groups in a pseudo-axial arrangement, enhancing fit into hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Molecular dynamics simulations show >2 kcal/mol energy preference for (1r,4r) over (1s,4s) diastereomers .

Q. What in silico methods predict binding affinities to kinase targets?

- Docking (AutoDock Vina): Screen against PDB structures (e.g., EGFR, VEGFR2) using Pyrazine-O and thiophene-S as pharmacophores.

- MD Simulations (GROMACS): Assess binding stability over 100-ns trajectories; RMSD <2 Å indicates stable interactions.

- QSAR Models: Train on kinase inhibitor datasets to correlate substituent electronegativity with IC50 .

Q. How to design SAR studies to evaluate substituent effects on potency?

- Variations:

- Pyrazine: Replace with pyrimidine (less electron-withdrawing) or triazine (more reactive).

- Thiophene: Substitute with furan (lower lipophilicity) or phenyl (higher steric bulk).

- Evaluation: Test analogs in kinase inhibition assays (ADMEToxPredict for bioavailability) and crystallography to map binding poses. Prioritize substituents with ClogP 2–4 for optimal permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.